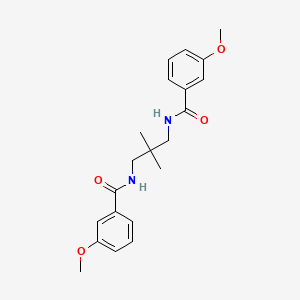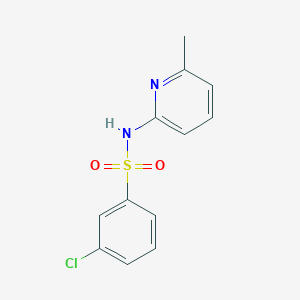
3,4-dichloro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-3,4-dichloro-1-benzothiophene-2-carboxamide: is a chemical compound with the molecular formula C12H9Cl2NOS. It is a derivative of benzothiophene, a heterocyclic compound containing sulfur and benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-3,4-dichloro-1-benzothiophene-2-carboxamide typically involves the reaction of 3,4-dichloro-1-benzothiophene-2-carboxylic acid with allylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Allyl-3,4-dichloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: N-Allyl-3,4-dichloro-1-benzothiophene-2-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .
Medicine: The compound’s potential medicinal applications are being explored, particularly in the development of drugs targeting specific molecular pathways. Its unique structure makes it a candidate for drug discovery and development .
Industry: In the industrial sector, N-Allyl-3,4-dichloro-1-benzothiophene-2-carboxamide is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of N-Allyl-3,4-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-Allyl-3-chloro-1-benzothiophene-2-carboxamide
- 3,4-Dichloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide
- 3,4-Dichloro-N-(3-(trifluoromethyl)phenyl)-1-benzothiophene-2-carboxamide .
Comparison: N-Allyl-3,4-dichloro-1-benzothiophene-2-carboxamide is unique due to the presence of both allyl and dichloro substituents. These functional groups confer distinct reactivity and biological activity compared to similar compounds. For example, the allyl group can participate in additional chemical reactions, such as polymerization or cross-linking, which may not be possible with other derivatives .
Properties
Molecular Formula |
C12H9Cl2NOS |
|---|---|
Molecular Weight |
286.2 g/mol |
IUPAC Name |
3,4-dichloro-N-prop-2-enyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H9Cl2NOS/c1-2-6-15-12(16)11-10(14)9-7(13)4-3-5-8(9)17-11/h2-5H,1,6H2,(H,15,16) |
InChI Key |
PGSWCRJKVWZFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=C(C2=C(S1)C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10975514.png)
![Methyl 3-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B10975519.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10975523.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B10975524.png)
![N-(2,5-difluorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10975530.png)


![3-(Cycloheptylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10975540.png)






